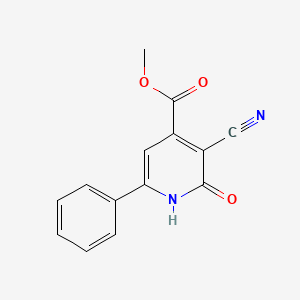

3-(4-Methyl-1H-pyrazol-1-yl)phenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(4-Methyl-1H-pyrazol-1-yl)phenylboronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in Suzuki-Miyaura cross-coupling reactions and transesterification reactions .

Synthesis Analysis

The synthesis of pinacol boronic esters involves catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular formula of “this compound” is CHBNO . Its average mass is 208.065 Da and its monoisotopic mass is 208.138306 Da .Chemical Reactions Analysis

Pinacol boronic esters are involved in several reactions. They are used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Scientific Research Applications

3-(4-Methyl-1H-pyrazol-1-yl)phenylboronic acid pinacol ester has been extensively studied for its potential applications in medicinal chemistry as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. It has been reported to exhibit potent inhibitory activity against several enzymes such as proteasome, tyrosine kinase, and glycogen synthase kinase-3β (GSK-3β), which are involved in the progression of various diseases. This compound has also been investigated for its applications in material science as a potential building block for the synthesis of novel materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

Mechanism of Action

Target of Action

The primary target of 3-(4-Methyl-1H-pyrazol-1-yl)phenylboronic acid pinacol ester, also known as 4-methyl-1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1h-pyrazole, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is also involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound also plays a role in the catalytic protodeboronation of alkyl boronic esters .

Pharmacokinetics

It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of various compounds, including aminothiazoles, amino-pyrido-indol-carboxamides, pyridine derivatives, and MK-2461 analogs .

Action Environment

The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound’s stability and environmental benignity also suggest that it may be resistant to various environmental factors .

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(4-Methyl-1H-pyrazol-1-yl)phenylboronic acid pinacol ester is its high potency and selectivity towards various enzymes, making it a potential drug candidate for the treatment of various diseases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can hinder its use in certain experimental settings. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for the research on 3-(4-Methyl-1H-pyrazol-1-yl)phenylboronic acid pinacol ester, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in catalysis and material science, and the exploration of its therapeutic potential for the treatment of various diseases. Additionally, the elucidation of the crystal structure of this compound and its binding interactions with enzymes can provide valuable insights into its mechanism of action and aid in the design of more potent and selective inhibitors.

Synthesis Methods

3-(4-Methyl-1H-pyrazol-1-yl)phenylboronic acid pinacol ester can be synthesized through a two-step process involving the reaction of 4-methyl-1H-pyrazole-1-carboxylic acid with pinacol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the corresponding pinacol ester. The resulting product is then subjected to a boronate esterification reaction with phenylboronic acid in the presence of a base such as triethylamine to obtain this compound.

Safety and Hazards

properties

IUPAC Name |

4-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BN2O2/c1-12-10-18-19(11-12)14-8-6-7-13(9-14)17-20-15(2,3)16(4,5)21-17/h6-11H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFOZZMARPNZKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C=C(C=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

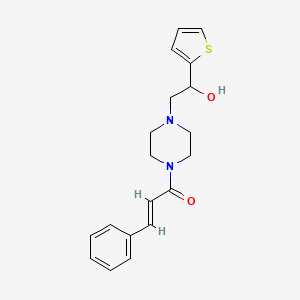

![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2949314.png)

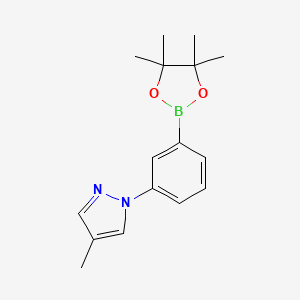

![3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-pentylpurine-2,6-dione](/img/structure/B2949317.png)

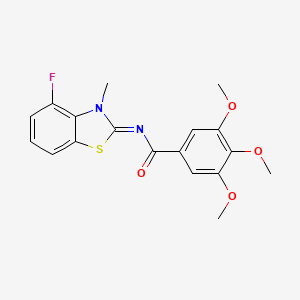

![1-(4-Bromophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2949321.png)

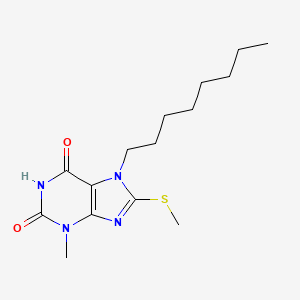

![(E)-3-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2949327.png)

![N-(3,5-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2949328.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2949331.png)

![N-(2,3-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2949333.png)

![N-{(Z)-[4-(1H-1,2,3,4-tetraazol-5-yl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B2949334.png)